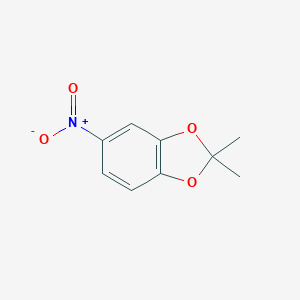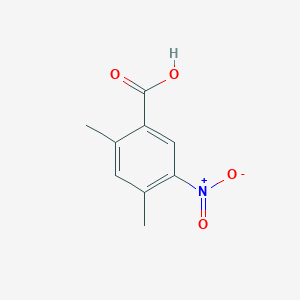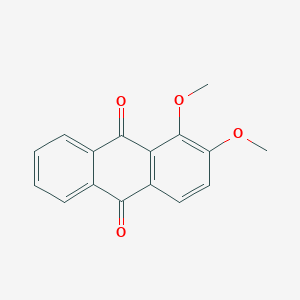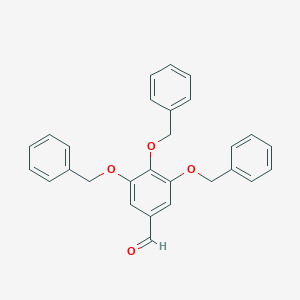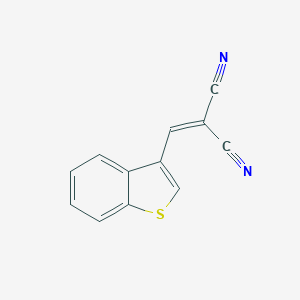
(1-Benzothiophen-3-ylmethylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzothiophen-3-ylmethylidene)propanedinitrile, also known as BTDMPD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTDMPD is a derivative of benzothiophene, which is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of (1-Benzothiophen-3-ylmethylidene)propanedinitrile is not fully understood, but it is believed to involve the inhibition of protein kinases that are involved in the regulation of cell growth and survival. (1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to inhibit the activity of AKT and ERK1/2, which are downstream effectors of the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, respectively. These pathways are frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival.
Biochemical and Physiological Effects:
(1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors. The compound has also been found to downregulate the expression of cyclin D1, which is a key regulator of the G1/S transition in the cell cycle. (1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1-Benzothiophen-3-ylmethylidene)propanedinitrile in lab experiments is its high potency and specificity for cancer cells. The compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using (1-Benzothiophen-3-ylmethylidene)propanedinitrile is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
Future research on (1-Benzothiophen-3-ylmethylidene)propanedinitrile should focus on improving its solubility and pharmacokinetic properties to enhance its therapeutic potential. The compound may also be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to elucidate the mechanism of action of (1-Benzothiophen-3-ylmethylidene)propanedinitrile and to identify its molecular targets in cancer cells.
Méthodes De Synthèse
The synthesis of (1-Benzothiophen-3-ylmethylidene)propanedinitrile involves the condensation of 3-acetylbenzothiophene and malononitrile in the presence of catalytic amounts of piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the carbonyl group of 3-acetylbenzothiophene and the α-carbon of malononitrile. The resulting product is a yellow crystalline solid that has a melting point of 168-170°C.
Applications De Recherche Scientifique
(1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to exhibit significant anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. (1-Benzothiophen-3-ylmethylidene)propanedinitrile has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Propriétés
Numéro CAS |
5381-30-6 |
|---|---|
Nom du produit |
(1-Benzothiophen-3-ylmethylidene)propanedinitrile |
Formule moléculaire |
C12H6N2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C12H6N2S/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8H |
Clé InChI |
NXJZSVMEPFBYPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C#N |
Autres numéros CAS |
5381-30-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





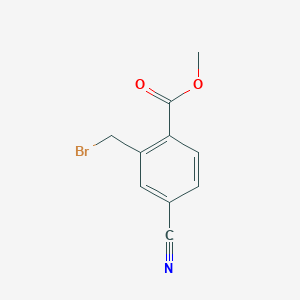
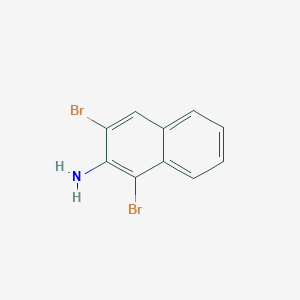

![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
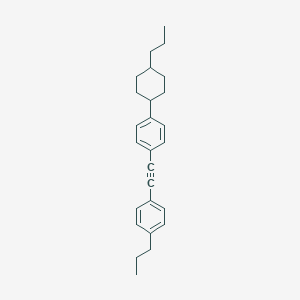
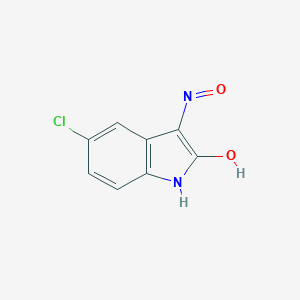
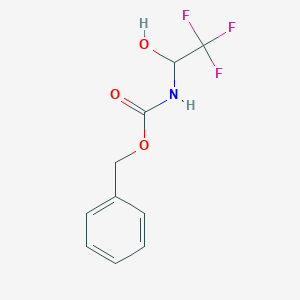
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
